2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-8-4-5-10(15-11(16)7-14)12-9(8)6-13(2,3)17-12/h4-5H,6-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYLSOLYRJBKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=O)CCl)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. For instance, the cyclization of 2-hydroxyacetophenone derivatives can yield benzofuran structures.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions. This can be achieved by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The benzofuran core can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride.
Acylation: Chloroacetyl chloride, triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Derivatives with various substituents replacing the chloro group.
Oxidation Products: Oxidized forms of the benzofuran core.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s benzofuran core is of interest for developing new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Benzofuran derivatives are explored for their electronic and optical properties, making them candidates for organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The chloro and acetamide groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide
- 2-chloro-N,N-dimethylpropylamine
- Bicyclo[2.2.1]heptane, 2-chloro-
Uniqueness
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is unique due to its specific combination of the benzofuran core with the chloro and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound, with the CAS number 866150-23-4 and a molecular formula of C13H16ClNO, is structurally characterized by a chlorinated acetamide moiety linked to a benzofuran derivative. Its unique structure suggests diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
Anticancer Potential
Recent investigations into the anticancer properties of benzofuran derivatives suggest that this compound may also exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have reported IC50 values in the micromolar range against several cancer types. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Comparative Table of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.46 | Apoptosis |
| Compound B | NCI-H460 | 8.55 | Cell Cycle Arrest |
| 2-Chloro-N-(...) | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The chlorinated acetamide group may enhance binding affinity to target proteins involved in cellular signaling pathways related to inflammation and cancer progression .
Study on Related Benzofuran Derivatives
A notable study explored the biological activity of various benzofuran derivatives, revealing that modifications at specific positions significantly influenced their anticancer activity. For example, derivatives with halogen substitutions showed enhanced potency against breast cancer cell lines compared to their non-halogenated counterparts .
Application in Drug Development
The structural characteristics of this compound make it a potential candidate for further development as an antimicrobial or anticancer agent. Ongoing research aims to optimize its pharmacological properties through structural modifications and to evaluate its efficacy in preclinical models.
Q & A
Q. Q1. What are the established synthetic routes for 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride is reacted with an amine-functionalized benzofuran derivative in the presence of a base (e.g., triethylamine) under reflux conditions . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while pet-ether facilitates recrystallization for purity .
- Catalysts : KI in DMF accelerates substitution reactions by stabilizing intermediates .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, and recrystallization ensures purity .
Q. Q2. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?
Methodological Answer: Key techniques include:
- IR spectroscopy : Confirms amide C=O (~1674 cm⁻¹) and C-Cl (~783 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Signals for dihydrobenzofuran protons (δ 1.2–1.5 ppm for methyl groups) and acetamide NH (δ 8–10 ppm) .
- ¹³C NMR : Amide carbonyl (~168 ppm) and benzofuran carbons (~110–150 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms dihydrobenzofuran ring conformation .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| IR (C=O) | 1674 cm⁻¹ | |
| ¹H NMR (CH₃) | δ 1.2–1.5 ppm (s, 9H) | |
| ¹³C NMR (C=O) | δ 168 ppm |
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the 2,2,4-trimethyl-dihydrobenzofuran moiety influence the compound’s reactivity in cross-coupling or substitution reactions?
Methodological Answer:
- Steric hindrance : The 2,2,4-trimethyl groups restrict access to the acetamide’s reactive site, favoring SN1 over SN2 mechanisms .
- Electronic effects : Electron-donating methyl groups stabilize the benzofuran ring, reducing electrophilicity at the acetamide chlorine. Computational studies (DFT) can model charge distribution to predict reactivity .
- Experimental validation : Compare reaction rates with analogs lacking methyl substituents .
Q. Q4. What strategies resolve contradictions in reported bioactivity data for this compound and its derivatives?
Methodological Answer: Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across cell lines or enzyme batches .
- Structural impurities : Use HPLC-MS to verify purity (>98%) and quantify byproducts .
- Meta-analysis : Pool data from multiple studies (e.g., pesticidal vs. anticancer assays) to identify structure-activity trends .
Q. Q5. How can computational modeling (e.g., molecular docking, MD simulations) guide the design of derivatives with enhanced target affinity?
Methodological Answer:
- Docking : Use AutoDock Vina to predict binding modes to targets (e.g., acetylcholinesterase for pesticidal activity) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with bioactivity .
Q. Table 2: Key Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| Docking score threshold | ≤ -7.0 kcal/mol (AutoDock) | Target affinity screening |
| Simulation time | 100 ns (GROMACS) | Complex stability |
Mechanistic and Analytical Challenges
Q. Q6. What side reactions occur during synthesis, and how are they mitigated?
Methodological Answer:
- Byproduct formation : Trichloroethyl byproducts (e.g., 2,2,2-trichloroethane derivatives) may form via overhalogenation .
- Mitigation :
- Control stoichiometry (1:1 amine:chloroacetyl chloride ratio) .
- Use scavengers (e.g., KI) to quench excess halogenating agents .
Q. Q7. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
Methodological Answer:
- pH stability : Degrades in alkaline conditions (pH > 9) via acetamide hydrolysis. Buffer solutions (pH 4–7) maintain integrity .
- Thermal stability : Decomposes above 150°C. Use DSC/TGA to determine safe storage and reaction temperatures .
Structural and Functional Analogues
Q. Q8. What structural analogs of this compound show divergent biological activities, and what substituent effects explain these differences?
Methodological Answer:
Q. Table 3: Bioactivity Comparison of Analogues
| Analog | Bioactivity (IC₅₀) | Key Substituent |
|---|---|---|
| Dimethenamid (thiophene) | 0.5 µM (Herbicidal) | 2,4-Dimethylthiophene |
| 2-Fluoroacetamide | 12 µM (Anticancer) | Fluorine at C2 |
Advanced Characterization Techniques
Q. Q9. How is X-ray crystallography employed to resolve crystallographic ambiguities in dihydrobenzofuran derivatives?
Methodological Answer:
Q. Q10. What mass spectrometry techniques are optimal for detecting trace metabolites or degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
